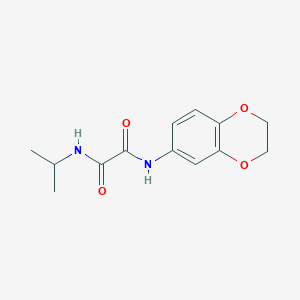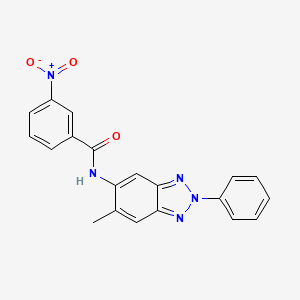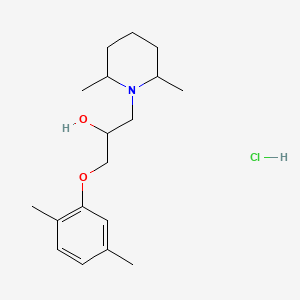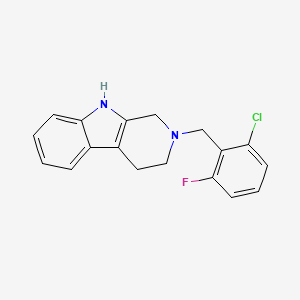![molecular formula C21H31N5O4 B5005960 1-(MORPHOLIN-4-YL)-2-{4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE](/img/structure/B5005960.png)
1-(MORPHOLIN-4-YL)-2-{4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(MORPHOLIN-4-YL)-2-{4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(MORPHOLIN-4-YL)-2-{4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with sulfuric acid.
Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Formation of Piperazine Ring: This involves the reaction of ethylenediamine with diethylene glycol.
Coupling Reactions: The morpholine, nitrophenyl, and piperazine rings are coupled together using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(MORPHOLIN-4-YL)-2-{4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperazine derivatives.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
1-(MORPHOLIN-4-YL)-2-{4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound in the development of new drugs.
Industrial Applications: It is used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(MORPHOLIN-4-YL)-2-{4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The piperazine ring can also participate in binding interactions with biological macromolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-(2-MORPHOLIN-4-YL-VINYL)-3-NITRO-PHENYL)-BUTAN-1-ONE
- 4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid [1-(3-Benzenesulfonyl-1-Propyl-Allylcarbamoyl)-2-Phenylethyl]-Amide
Uniqueness
1-(MORPHOLIN-4-YL)-2-{4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE is unique due to its combination of a morpholine ring, a nitrophenyl group, and a piperazine ring. This structural arrangement provides distinct chemical properties and biological activities compared to other similar compounds.
Propriétés
IUPAC Name |
1-morpholin-4-yl-2-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O4/c27-21(25-12-14-30-15-13-25)17-22-8-10-23(11-9-22)18-4-5-19(26(28)29)20(16-18)24-6-2-1-3-7-24/h4-5,16H,1-3,6-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVAXPMMXSENEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)CC(=O)N4CCOCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-biphenylyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B5005928.png)
![methyl 2-(acetylamino)-4-methyl-5-{[(3-nitrophenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5005934.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5005938.png)
![N-(3,4-dimethylphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5005941.png)
![5-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B5005945.png)
![6,7-dimethoxy-2-phenyl-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B5005953.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}hexanamide](/img/structure/B5005957.png)
![ethyl 4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate](/img/structure/B5005963.png)
![3-benzyl-5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5005971.png)
![[3-(methoxymethyl)pyrrolidin-1-yl]-[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methanone](/img/structure/B5005973.png)

